3-Amino-5-hydroxybenzoic acid hydrochloride
Overview
Description
3-Amino-5-hydroxybenzoic acid hydrochloride is an organic compound with the molecular formula C7H7NO3·HCl. It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a hydroxyl group at the fifth position on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
3-Amino-5-hydroxybenzoic acid hydrochloride (3-AHBA) is a metabolite in the aminoshikimate pathway . It is a precursor of the mC7N unit of ansamycin antibiotics, including ansatrienin A and geldanamycin, as well as the antitumor antibiotic mitomycin C .
Mode of Action
It is known that it plays a crucial role in the biosynthesis of ansamycin and mitomycin antibiotics . It is also involved in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
3-AHBA is a key component of the aminoshikimate pathway . This pathway involves the formation of 1-deoxy-1-imino-d-erythrose 4-phosphate through a transamination reaction of d-erythrose 4-phosphate . This metabolite then condenses with phosphoenolpyruvate, catalyzed by aminoDAHP synthase . The resulting compound undergoes further transformations to eventually form 3-AHBA .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption
Result of Action
The primary result of 3-AHBA’s action is the production of ansamycin and mitomycin antibiotics . These antibiotics have potent antimicrobial and antitumor properties, making 3-AHBA a critical component in their biosynthesis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-AHBA. Additionally, the compound’s reactions may be influenced by factors such as temperature, pH, and the presence of other substances
Biochemical Analysis
Biochemical Properties
3-Amino-5-hydroxybenzoic acid hydrochloride plays a significant role in biochemical reactions. It is involved in the synthesis of the mC7N units, a characteristic structural component of ansamycin and mitomycin antibiotics . The compound interacts with various enzymes and proteins in the amino-shikimate pathway .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the amino-shikimate pathway . It influences cell function by participating in the synthesis of antibiotics, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in the amino-shikimate pathway . It undergoes various binding interactions with biomolecules, contributes to enzyme activation, and induces changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change due to factors such as stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Threshold effects may be observed in these studies, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the amino-shikimate pathway . It interacts with various enzymes and cofactors in this pathway, and may influence metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-hydroxybenzoic acid hydrochloride typically involves the reaction of 3,5-dihydroxybenzoic acid with ammonium chloride and ammonium hydroxide. The reaction is carried out under autoclave conditions at 180°C for three days .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-hydroxybenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxyl groups on the benzene ring make it susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitro compounds are commonly used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-5-hydroxybenzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is involved in the study of metabolic pathways, particularly the aminoshikimate pathway.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-5-hydroxybenzoic acid:
3-Amino-4-hydroxybenzoic acid: This compound has an amino group at the third position and a hydroxyl group at the fourth position on the benzene ring.
Uniqueness: 3-Amino-5-hydroxybenzoic acid hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its role as a precursor in the biosynthesis of important antibiotics further highlights its significance in scientific research and industrial applications.
Properties
IUPAC Name |
3-amino-5-hydroxybenzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3,9H,8H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXESTILCPSBCGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)O)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640480 | |
Record name | 3-Amino-5-hydroxybenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14206-69-0 | |
Record name | Benzoic acid, 3-amino-5-hydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14206-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-hydroxybenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-hydroxybenzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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